N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold fused with a thiophene ring. The structure includes a 6-acetyl group, a 3-cyano substituent, and a 3,4-dimethylbenzamide moiety at position 2. The acetyl group enhances lipophilicity, while the cyano group may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-4-5-14(8-12(11)2)18(24)21-19-16(9-20)15-6-7-22(13(3)23)10-17(15)25-19/h4-5,8H,6-7,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBKHRQAIHITAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.5 g/mol. The compound features a thieno[2,3-c]pyridine core that contributes to its unique chemical reactivity and biological properties.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells by inhibiting cell proliferation and promoting programmed cell death through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic processes .
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis associated with neurodegenerative diseases such as Alzheimer's .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical cellular pathways:
- Apoptosis Regulation : By activating caspases and other apoptosis-related proteins.
- Antimicrobial Mechanisms : By interfering with bacterial cell wall synthesis and function.
- Neuroprotection : By scavenging free radicals and reducing oxidative stress.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Thienopyridine Core : Starting from suitable precursors like 2-amino derivatives.
- Acetylation : Introducing the acetyl group at the nitrogen position.
- Benzamide Formation : Coupling with 3,4-dimethylbenzoic acid derivatives.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Scaffold Variations
Compounds sharing the tetrahydrothieno[2,3-c]pyridine core but differing in substituents include:
Key Observations :
- 6-Substituents : The 6-acetyl group in the target compound improves metabolic stability compared to 6-methyl or 6-isopropyl analogs, which may exhibit faster clearance .
- 3-Cyano Group: Common in analogs (e.g., ), this group stabilizes the thienopyridine ring via electron-withdrawing effects, enhancing crystallinity .
Functional Group Impact on Bioactivity
- Benzamide Derivatives : The 3,4-dimethylbenzamide in the target compound likely enhances receptor binding affinity compared to simpler benzamides (e.g., unsubstituted or halogenated variants) due to steric and electronic effects .
- Acetyl vs. Carbamoyl : The acetyl group at position 6 increases membrane permeability relative to carbamoyl derivatives (e.g., ), which may improve CNS penetration in therapeutic applications .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Target compound: Not explicitly reported, but analogs like 6-methyl derivatives (e.g., ) exhibit melting points >200°C, suggesting high thermal stability. Cyano-containing analogs (e.g., ) show IR peaks at ~2220 cm⁻¹ (C≡N stretch), consistent with the target compound’s structure.
- NMR Data :
Patent and Research Landscape
- Patent Compounds : Derivatives like N-[3-carbamoyl-6-methyl-...]-4,6-dichloroindole-2-carboxamide () emphasize halogenated aromatic groups for targeted bioactivity, contrasting with the target compound’s dimethylbenzamide.
- Synthetic Routes : The target compound’s synthesis likely follows methods analogous to (condensation reactions with aldehydes/amides) but with tailored reagents for acetyl and benzamide incorporation .
Q & A
Q. What are optimized synthetic routes for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide?
- Methodological Answer : A multistep synthesis is recommended. Start with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol analogs as precursors). Subsequent reduction with iron powder in acidic media can yield intermediate amines . Condensation with cyanoacetic acid derivatives using condensing agents (e.g., acetic anhydride/sodium acetate) under reflux achieves the final structure. Crystallization from mixed solvents (e.g., DMF/water) improves purity .
Q. How can researchers ensure structural fidelity during synthesis?
- Methodological Answer : Combine spectroscopic characterization:
- IR : Monitor nitrile (CN) stretches near 2,219 cm⁻¹ and carbonyl (C=O) bands at ~1,719 cm⁻¹ .
- NMR : Analyze aromatic protons (δ 6.5–8.0 ppm) and acetyl methyl groups (δ ~2.2 ppm). Compare shifts for cyano (δ 98–116 ppm) and acetyl carbons (δ 165–171 ppm) .
- MS : Confirm molecular ion peaks (e.g., m/z 386–403 in similar derivatives) .
Q. What purification strategies are effective for this compound?
- Methodological Answer : Use gradient recrystallization (e.g., acetic acid/ethanol mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents. For polar intermediates, employ DMF/water crystallization to remove unreacted amines .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Conduct systematic dose-response studies across cell lines (e.g., cancer vs. normal) to isolate structure-activity relationships. Validate assays using orthogonal methods (e.g., fluorescence-based ATP assays vs. MTT). Cross-reference with computational docking to identify binding site variations (e.g., acetyl group interactions with kinase pockets) .
Q. What computational approaches best model the reactivity of the cyano and acetyl groups in this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate reaction pathways (e.g., nucleophilic attack on the cyano group). Compare activation energies for acetyl hydrolysis under acidic/basic conditions. Validate with experimental kinetics (e.g., HPLC monitoring of degradation products) .
Q. How can researchers design experiments to study the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-competitive assays. Include negative controls with acetyl-group-modified analogs.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition.
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., interactions with the thienopyridine core) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in literature?
- Methodological Answer : Replicate solubility tests in standardized buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid). Use dynamic light scattering (DLS) to detect aggregation. Compare with logP predictions (e.g., ACD/Labs or MarvinSuite) to rationalize discrepancies. Note that dimethylbenzamide derivatives often exhibit pH-dependent solubility due to protonation of the pyridine nitrogen .
Q. Why do synthetic yields vary across studies for similar thienopyridine derivatives?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to cyanoacetic acid) and monitor intermediates via TLC. Inconsistent yields may stem from competing side reactions (e.g., over-acetylation). Introduce inert atmospheres (N₂/Ar) to prevent oxidation of iron powder during reductions .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Functional Group | IR (cm⁻¹) | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|---|
| Cyano (CN) | 2,209–2,219 | – | 98–117 |
| Acetyl (C=O) | 1,719 | 2.24 (s, 3H) | 165–171 |
| Thienopyridine | – | 6.5–8.0 (ArH) | 109–143 (aromatic carbons) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
